

# A Comparative Analysis of Tensile Strength and Elongation in Elastomers with Varied Crosslinkers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Divinyltetramethylidisiloxane

Cat. No.: B1580860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking system is paramount in tailoring the mechanical properties of elastomers for specific applications. This guide provides a comparative analysis of the tensile strength and elongation of common elastomers—Natural Rubber (NR), Ethylene-Propylene-Diene Monomer (EPDM), and Nitrile Rubber (NBR)—when cured with different crosslinking agents. The data presented is compiled from various studies to offer a quantitative and qualitative understanding of how crosslinker choice impacts elastomer performance.

## Comparison of Tensile Properties

The following tables summarize the tensile strength and elongation at break for different elastomers vulcanized with sulfur-based systems, peroxide, and phenolic resins. These values are representative and can vary based on the specific formulation, including the concentration of the crosslinker, accelerators, and fillers.

Table 1: Natural Rubber (NR)

| Crosslinking System | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics                                                                                                                                                                 |
|---------------------|------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sulfur              | 27.76                  | 792                     | High tensile strength due to the formation of flexible polysulfidic crosslinks that allow for effective stress distribution and strain-induced crystallization. <a href="#">[1]</a> |
| Peroxide (DCP)      | 12.45                  | 214                     | Lower tensile strength and elongation compared to sulfur systems. Forms rigid and stable C-C bonds, which can restrict chain mobility. <a href="#">[1]</a>                          |
| Phenolic Resin      | ~9                     | 414                     | Offers good thermal stability but generally lower tensile strength compared to sulfur-cured NR. <a href="#">[1]</a>                                                                 |

Table 2: Ethylene-Propylene-Diene Monomer (EPDM) - Carbon Black Filled

| Crosslinking System      | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics                                                                                                                                            |
|--------------------------|------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sulfur                   | 13.5                   | ~400                    | Provides good mechanical properties. The presence of sulfur bridges allows for some chain flexibility. [2][3]                                                  |
| Peroxide (DCP)           | 15.4                   | ~350                    | Results in high thermal stability due to strong C-C crosslinks. Tensile strength can be comparable to or higher than sulfur systems in filled compounds.[2][3] |
| Combined Sulfur/Peroxide | 32.2                   | ~450                    | A synergistic effect can be observed, leading to a significant improvement in tensile strength compared to using either system alone.[2][3]                    |

Table 3: Nitrile Rubber (NBR) - Carbon Black Filled

| Crosslinking System | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics                                                                                                                             |
|---------------------|------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Sulfur              | 21.2                   | ~350-400                | The flexible crosslink network of sulfur-vulcanized NBR allows for higher elongation, contributing to a higher tensile strength.[4]             |
| Peroxide (DCP)      | 15.5                   | ~200-250                | Produces a stiffer vulcanizate with higher crosslink density, leading to lower elongation and tensile strength compared to sulfur-cured NBR.[4] |

## Experimental Protocol: Tensile Property Testing (ASTM D412)

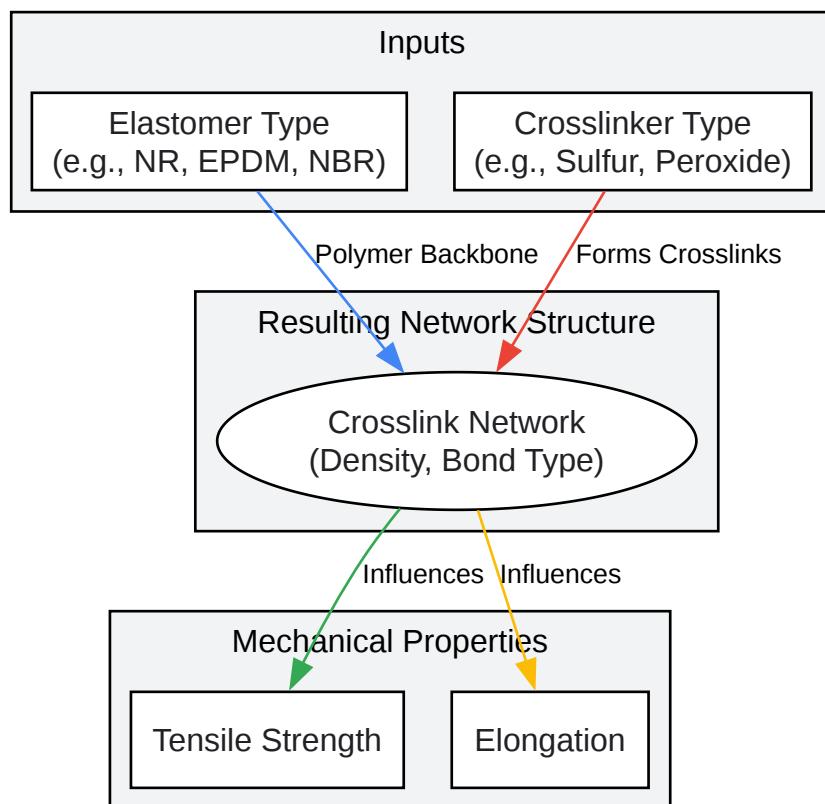
The data presented in this guide is typically obtained following standardized testing procedures. The most common standard for testing the tensile properties of vulcanized rubber and thermoplastic elastomers is ASTM D412.

**Objective:** To determine the tensile properties of elastomers, including tensile strength, ultimate elongation, and stress at a given elongation (modulus).

### Apparatus:

- Universal Testing Machine (UTM): Equipped with a suitable load cell and grips. The machine must be capable of maintaining a constant rate of traverse.

- Specimen Cutting Die: A die of a specific shape and size, typically a dumbbell shape (Die C is common), to prepare test specimens from elastomer sheets.
- Thickness Gauge: A micrometer for accurately measuring the thickness of the test specimens.
- Extensometer (Optional but Recommended): For precise measurement of elongation.


**Procedure:**

- Specimen Preparation:
  - Test specimens are cut from a sheet of the cured elastomer using a specified die. The thickness of the specimen is typically between 1.3 and 3.3 mm.
  - The thickness of the narrow section of the dumbbell-shaped specimen is measured at three points, and the median value is used for cross-sectional area calculation.
  - Two reference marks (gauge marks) are placed on the narrow section of the specimen, equidistant from the center.
- Test Conditions:
  - The test is conducted at a standard temperature of  $23 \pm 2^\circ\text{C}$  and a relative humidity of 50  $\pm 5\%$ .
  - The grips of the universal testing machine are separated at a constant speed, typically 500  $\pm 50$  mm/min, until the specimen ruptures.
- Data Acquisition:
  - The force exerted on the specimen and the elongation (the distance between the gauge marks) are recorded throughout the test.
  - Tensile Strength is calculated as the maximum force recorded divided by the original cross-sectional area of the specimen.

- Ultimate Elongation (Elongation at Break) is the elongation at the moment of rupture, expressed as a percentage of the original gauge length.
- Tensile Stress at a Given Elongation (Modulus) is the force at a specific elongation divided by the original cross-sectional area.

## Key Relationships

The choice of elastomer and crosslinking system dictates the final network structure, which in turn governs the macroscopic mechanical properties of the material. The following diagram illustrates this fundamental relationship.



[Click to download full resolution via product page](#)

Caption: Influence of elastomer and crosslinker on mechanical properties.

This guide provides a foundational understanding of how different crosslinking systems affect the tensile properties of common elastomers. For in-depth analysis and specific applications, it

is recommended to consult detailed research papers and conduct targeted experimental evaluations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.utm.my [journals.utm.my]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tensile Strength and Elongation in Elastomers with Varied Crosslinkers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580860#tensile-strength-and-elongation-analysis-of-elastomers-with-varied-crosslinkers>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)